molecular formula C20H13NO B12669231 Benzo(a)pyren-3-amine, N-hydroxy- CAS No. 149635-26-7

Benzo(a)pyren-3-amine, N-hydroxy-

Cat. No.: B12669231
CAS No.: 149635-26-7
M. Wt: 283.3 g/mol
InChI Key: CGWUYMHNHXYGCC-UHFFFAOYSA-N
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Description

Benzo(a)pyren-3-amine, N-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyren-3-amine, N-hydroxy- typically involves the nitration of benzo(a)pyrene followed by reduction and subsequent hydroxylation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step often employs iron powder and hydrochloric acid, while the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as ferrous sulfate .

Industrial Production Methods

Industrial production of Benzo(a)pyren-3-amine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-3-amine, N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Amines, reduced hydrocarbons

    Substitution: Substituted aromatic compounds

Mechanism of Action

Comparison with Similar Compounds

Benzo(a)pyren-3-amine, N-hydroxy- is compared with other PAHs such as benzo(a)pyrene, benzo(e)pyrene, and chrysene. While all these compounds share similar structures and carcinogenic properties, Benzo(a)pyren-3-amine, N-hydroxy- is unique due to its specific hydroxyl and amine functional groups, which influence its reactivity and biological activity .

Similar Compounds

  • Benzo(a)pyrene
  • Benzo(e)pyrene
  • Chrysene

These compounds are also studied for their environmental impact and health effects, but Benzo(a)pyren-3-amine, N-hydroxy- stands out due to its distinct chemical modifications.

Properties

CAS No.

149635-26-7

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

N-benzo[a]pyren-3-ylhydroxylamine

InChI

InChI=1S/C20H13NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-22H

InChI Key

CGWUYMHNHXYGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)NO

Origin of Product

United States

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